molecular formula C12H22O B1669284 Codlemone CAS No. 33956-49-9

Codlemone

Cat. No. B1669284
CAS RN: 33956-49-9
M. Wt: 182.3 g/mol
InChI Key: CSWBSLXBXRFNST-MQQKCMAXSA-N
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Description

Codlemone is a sex attractant of the Codling Moth (Cydia pomonella) and is used as an insecticide for controlling fruit moth in orchards . It is also produced by metabolic engineering of the oilseed crop Camelina (Camelina sativa) .


Synthesis Analysis

The conventional synthesis of di-unsaturated pheromone compounds like Codlemone is usually complex and costly . Researchers have used Camelina as a plant factory to produce mono- and di-unsaturated C12 chain length moth sex pheromone precursors, (E)-9-dodecenoic acid and (E, E)-8,10-dodecadienoic acid . This was achieved by introducing a fatty acyl-ACP thioesterase FatB gene UcTE from California bay laurel (Umbellularia californica) and a bifunctional ∆9 desaturase gene Cpo_CPRQ from the codling moth, Cydia pomonella .


Molecular Structure Analysis

The biosynthesis of Codlemone involves two consecutive desaturation steps. The first step generates an E9 unsaturation, and the second step generates a conjugated diene system from the E9 monoene C12 intermediate via 1,4-desaturation .


Chemical Reactions Analysis

The most productive Camelina line was engineered with a vector that contained one copy of UcTE and the viral suppressor protein encoding P19 transgenes and three copies of Cpo_CPRQ transgene . The T2 generation of this line produced 9.4% of (E)-9-dodecenoic acid and 5.5% of (E, E)-8,10-dodecadienoic acid of the total fatty acids .


Physical And Chemical Properties Analysis

Codlemone is a yellow liquid or solid depending on the temperature .

Safety And Hazards

Codlemone is classified as a combustible liquid. It can cause skin irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is very toxic to aquatic life with long-lasting effects .

Future Directions

The use of Camelina as a plant factory to produce Codlemone represents a significant advancement in the field. This approach could potentially be used to produce other pheromones or similar compounds in a more cost-effective and sustainable manner .

properties

IUPAC Name

(8E,10E)-dodeca-8,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWBSLXBXRFNST-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1035288
Record name (8E,10E)-8,10-Dodecadien-1-ol
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Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Codlelure

CAS RN

33956-49-9, 57002-06-9
Record name Codlemone
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Record name Codlelure
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,10-Dodecadien-1-ol, (8E,10E)-
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Record name (8E,10E)-8,10-Dodecadien-1-ol
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Record name (8E,10E)-dodeca-8,10-dienol
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Record name Dodeca-8,10-dienol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODLELURE
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Synthesis routes and methods I

Procedure details

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CC=CC=CCCCCCCCBr
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Synthesis routes and methods II

Procedure details

8,10-dodecadienyl bromide (1.0 g, 4.08 mmol), prepared as described above, was dissolved in N-methylpyrrolidinone (0.96 mL) under Ar-atmosphere, and 50% NaOH (0.22 mL, 4.18 mmol) was added via syringe. The reaction mixture was heated to 95° C. for 4 hrs. A colourless precipitate was observed. After cooling to room temperature, water (10 mL) was added and the resulting mixture was extracted with heptane (3×6 mL). The resulting organic phase was washed with water (10 mL) and dried (Na2SO4). Evaporation of the solvent from the organic phase gave the 8,10-dodecadienol product as a yellow liquid (487 mg, 66%).
Name
8,10-dodecadienyl bromide
Quantity
1 g
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reactant
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10 mL
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0.22 mL
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0.96 mL
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Yield
66%

Synthesis routes and methods III

Procedure details

The copper catalyzed coupling reaction of a Grignard reagent with an organic halide, which is commonly referred to as a halide displacement reaction, was first reported in 1971 by Kochi and Tamura (J. Am. Chem. Soc. 1971, 93, 1487, Synthesis 1971, 303, J. Organomet. Chem. 1972, 42, 205). In the Synthesis paper the authors reported the coupling reaction of n-butylmagnesium bromide with n-hexyl bromide in the presence of dilithiumtetrachlorocuprate (Li2CuCl4). Since that report the use of Li2CuCl4 in coupling reactions has been quite extensive and is prominent in the synthesis of pheromones as well as in the synthesis of α,ω-olefins. One of the more interesting uses of this copper catalyzed coupling reaction may be found in U.S. Pat. No. 4,912,253 where sorbyl acetate was coupled with the Grignard prepared from the magnesium salt of chlorohexanol to form the codling moth (Laspeyresia pomonella) sex pheromone 8,10-dodecadien-1-ol on a metric ton scale. α,ω-olefins have been formed by coupling 4-pentenylmagnesium bromide with the bis-tosylate of 1,5-pentanediol to form 1,14-pentadecadiene in 81% yield (Tetrahedron 1991, 47, 6287-6292). 1,9-Decadiene has been prepared by the Li2CuCl4 catalyzed coupling reaction of 1,4-dibromobutane with allylmagnesium bromide at 25° C. in 38% yield (Synthetic Communications 1994, 24, 459-463).
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Grignard reagent
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halide
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α,ω-olefins
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magnesium salt
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Name
chlorohexanol
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Reaction Step Nine

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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